- Synthesis of functionalized hydroxy-thiophene motifs as amido- and sulfonamido-phenol bioisosteres, Tetrahedron Letters, 2009, 50(35), 5005-5008
Cas no 89380-77-8 (Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate)
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
- 3-Hydroxy-5-nitrothiophene-2-carboxylic acid methyl ester
- methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate
- methyl 3-hydroxy-5-nitrothiothiophene-2-carboxylate
- 3-Hydroxy-5-nitro-thiophene-2-carboxylic acid methyl ester
- 2-Thiophenecarboxylic acid, 3-hydroxy-5-nitro-, methyl ester
- CJHDSFKNSOHWCK-UHFFFAOYSA-N
- SBB093085
- 4786AC
- LS20827
- FCH1391873
- DS-15964
- CS-M0429
- AKOS015904387
- GSK-461364 Intermediates
- AN-584/43301427
- methyl3-hydroxy-5-nitrothiophene-2-carboxylate
- SCHEMBL2978000
- MFCD09260843
- CPD0948?
- 89380-77-8
- SB66950
- DTXSID50715859
- SY010281
- AC-29952
-
- MDL: MFCD09260843
- Inchi: 1S/C6H5NO5S/c1-12-6(9)5-3(8)2-4(13-5)7(10)11/h2,8H,1H3
- InChI Key: CJHDSFKNSOHWCK-UHFFFAOYSA-N
- SMILES: O=C(C1=C(O)C=C([N+](=O)[O-])S1)OC
Computed Properties
- Exact Mass: 202.98900
- Monoisotopic Mass: 202.989
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 228
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 121
- XLogP3: 2.1
Experimental Properties
- Density: 1.599
- Boiling Point: 329.379℃ at 760 mmHg
- Flash Point: 329.379 °C at 760 mmHg
- Refractive Index: 1.623
- PSA: 120.59000
- LogP: 1.67170
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 226242-250mg |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 95% | 250mg |
£52.00 | 2022-02-28 | |
| Fluorochem | 226242-1g |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 95% | 1g |
£111.00 | 2022-02-28 | |
| Fluorochem | 226242-5g |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 95% | 5g |
£386.00 | 2022-02-28 | |
| Alichem | A169005169-250mg |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 95% | 250mg |
$263.52 | 2023-08-31 | |
| Alichem | A169005169-1g |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 95% | 1g |
$615.09 | 2023-08-31 | |
| TRC | B588258-50mg |
methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588258-100mg |
methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B588258-500mg |
methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 500mg |
$ 320.00 | 2022-06-07 | ||
| ChemScence | CS-M0429-100mg |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 100mg |
$43.0 | 2022-04-26 | ||
| ChemScence | CS-M0429-250mg |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate |
89380-77-8 | 250mg |
$68.0 | 2022-04-26 |
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Production Method
Production Method 1
Production Method 2
- Benzimidazole Inhibitors Induce a DFG-Out Conformation of Never in Mitosis Gene A-Related Kinase 2 (Nek2) without Binding to the Back Pocket and Reveal a Nonlinear Structure-Activity Relationship, Journal of Medicinal Chemistry, 2011, 54(6), 1626-1639
Production Method 3
- Nitration of methyl 3-hydroxy- and 5-methyl-3-hydroxy-thiophene-2-carboxylate, and some chemistry of the products, Journal of Chemical Research, 2001, (10), 401-402
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Raw materials
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Preparation Products
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Suppliers
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate
Comprehensive Overview of Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS No. 89380-77-8)
Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate (CAS No. 89380-77-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiophene derivative is characterized by its unique molecular structure, featuring a nitro group and a hydroxy group attached to a thiophene ring, which is further esterified with a methyl group. Such structural attributes make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting bioactive compounds and drug discovery.
The compound's relevance has surged in recent years due to its potential applications in medicinal chemistry and material science. Researchers are particularly interested in its role as a building block for designing novel heterocyclic compounds, which are pivotal in developing antimicrobial agents and anti-inflammatory drugs. With the growing demand for sustainable chemistry and green synthesis methods, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is also being explored for its compatibility with eco-friendly catalytic processes.
One of the most frequently searched questions about this compound revolves around its synthetic routes and purification techniques. Advanced methods such as column chromatography and recrystallization are often employed to achieve high-purity yields. Additionally, its spectroscopic properties (e.g., NMR, IR, and mass spectrometry) are well-documented, aiding in its identification and quality control. These aspects are critical for laboratories focusing on high-throughput screening and precision medicine.
In the context of industrial applications, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is increasingly being integrated into crop protection formulations. Its nitro-thiophene backbone exhibits promising activity against certain plant pathogens, aligning with the global shift toward sustainable agriculture. This has led to collaborations between academic institutions and agrochemical companies to optimize its structure-activity relationships (SAR) for enhanced efficacy.
Another trending topic is the compound's role in photodynamic therapy (PDT) research. Its nitroaromatic moiety can act as a photosensitizer, making it a candidate for cancer treatment studies. Researchers are investigating its ability to generate reactive oxygen species (ROS) under specific wavelengths, a mechanism that could revolutionize targeted therapies. This aligns with the broader interest in personalized medicine and nanotechnology-driven drug delivery systems.
From a regulatory perspective, Methyl 3-hydroxy-5-nitrothiophene-2-carboxylate is compliant with major chemical safety guidelines, provided it is handled under standard laboratory protocols. Its stability and solubility profiles (e.g., in DMSO and ethanol) are well-suited for in vitro and in vivo studies, further broadening its utility. As the scientific community continues to explore its potential, this compound remains a focal point for innovation in organic synthesis and applied chemistry.
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